Dioctyl Adipate

Description

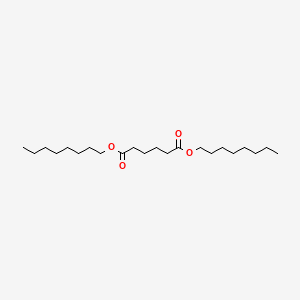

Structure

2D Structure

Properties

IUPAC Name |

dioctyl hexanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H42O4/c1-3-5-7-9-11-15-19-25-21(23)17-13-14-18-22(24)26-20-16-12-10-8-6-4-2/h3-20H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEHDRDVHPTWWFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC(=O)CCCCC(=O)OCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H42O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2021606 | |

| Record name | Dioctyl hexanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless or very pale amber liquid; [HSDB], Clear colourless liquid; Slight fatty aroma | |

| Record name | Hexanedioic acid, 1,6-dioctyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Di-n-octyl adipate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3530 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Dioctyl hexanedioate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041619 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Dioctyl adipate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1946/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

Normal Boiling Point: 404.84 °C (687 K), 396.00 to 398.00 °C. @ 760.00 mm Hg | |

| Record name | DI-N-OCTYL ADIPATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/366 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dioctyl hexanedioate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041619 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

INSOL IN WATER @ 25 °C; INSOL OR VERY SLIGHTLY SOL IN GLYCERINE & GLYCOLS; SOL IN MOST ORGANIC SOLVENTS, In water, 0.78 mg/l @ 22 °C, 0.78 mg/L @ 22 °C (exp), Practically insoluble or insoluble in water, Soluble (in ethanol) | |

| Record name | DI-N-OCTYL ADIPATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/366 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dioctyl hexanedioate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041619 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Dioctyl adipate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1946/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.2145X10+8 kmol/cu m @ 7.49 °C (280.65 K), 0.924-0.930 (20°) | |

| Record name | DI-N-OCTYL ADIPATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/366 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dioctyl adipate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1946/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.00000085 [mmHg], 8.50X10-7 mm Hg @ 20 °C | |

| Record name | Di-n-octyl adipate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3530 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DI-N-OCTYL ADIPATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/366 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

COLORLESS OR VERY PALE AMBER LIQUID, Clear liquid | |

CAS No. |

123-79-5 | |

| Record name | Dioctyl adipate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123-79-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Di-n-octyl adipate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123795 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dioctyl adipate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16201 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexanedioic acid, 1,6-dioctyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dioctyl hexanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dioctyl adipate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.231 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIOCTYL ADIPATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2BD76YG9SI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DI-N-OCTYL ADIPATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/366 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dioctyl hexanedioate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041619 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

7.49 °C (280.65 K), 9.5 - 9.8 °C | |

| Record name | DI-N-OCTYL ADIPATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/366 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dioctyl hexanedioate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041619 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

dioctyl adipate chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the chemical structure, properties, synthesis, and toxicological data of dioctyl adipate (DOA). The information is intended for researchers, scientists, and professionals in drug development and related fields who require a thorough understanding of this compound.

Chemical Structure and Identification

This compound, with the IUPAC name di(octyl) hexanedioate, is the diester of adipic acid and n-octanol.[1] Its chemical structure consists of a central six-carbon adipic acid backbone esterified with two octyl chains.

Chemical Formula: C₂₂H₄₂O₄[1]

CAS Number: 123-79-5[1]

Molecular Weight: 370.57 g/mol [1]

The linear formula for this compound is (CH₂CH₂CO₂C₈H₁₇)₂.[1]

Physicochemical Properties

This compound is a colorless to pale yellow, oily liquid with a slight, aromatic odor. It is characterized by its low volatility and good stability to heat. A summary of its key physical and chemical properties is presented in the tables below.

Table 1: Physical Properties of this compound

| Property | Value | Reference(s) |

| Appearance | Colorless to pale yellow oily liquid | |

| Odor | Slight, aromatic | |

| Density | 0.924 - 0.926 g/cm³ at 20 °C | |

| Melting Point | -67 °C | |

| Boiling Point | 214 °C at 5 mmHg | |

| Flash Point | 196 °C (385 °F) | |

| Vapor Pressure | 2.5 x 10⁻⁵ mmHg at 25 °C | |

| Viscosity | 13.7 mPa·s at 20 °C | |

| Refractive Index | 1.446 - 1.448 at 25 °C |

Table 2: Solubility of this compound

| Solvent | Solubility | Reference(s) |

| Water | Insoluble | |

| Ethanol | Soluble | |

| Diethyl Ether | Soluble | |

| Acetone | Soluble | |

| Mineral Oil | Soluble |

Synthesis of this compound

The primary method for synthesizing this compound is through the direct esterification of adipic acid with n-octanol. This reaction is typically catalyzed by an acid and involves the removal of water to drive the equilibrium towards the product.

Experimental Protocol: Synthesis of this compound

This protocol describes a general laboratory-scale synthesis of this compound.

Materials:

-

Adipic acid

-

n-Octanol

-

p-Toluenesulfonic acid (catalyst)

-

Toluene (for azeotropic removal of water)

-

5% Sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Reaction flask equipped with a Dean-Stark apparatus, condenser, and magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap and a condenser, combine adipic acid (1.0 mole), n-octanol (2.2 moles), p-toluenesulfonic acid (0.02 moles), and toluene (150 mL).

-

Esterification: Heat the mixture to reflux with vigorous stirring. The water produced during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue the reaction until the theoretical amount of water has been collected (approximately 2.0 moles).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with 5% sodium bicarbonate solution (2 x 100 mL) to neutralize the acid catalyst, followed by brine (1 x 100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter the drying agent.

-

Remove the toluene and excess n-octanol under reduced pressure using a rotary evaporator.

-

The resulting crude this compound can be further purified by vacuum distillation to yield a colorless, pure product.

-

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Toxicological Profile

This compound is generally considered to have low acute toxicity. However, as with any chemical, appropriate safety precautions should be taken during handling.

Table 3: Acute Toxicity of this compound

| Route of Exposure | Species | LD50 | Reference(s) |

| Oral | Rat | >9,100 mg/kg | |

| Dermal | Rabbit | 8,410 mg/kg |

Skin and Eye Irritation:

-

Skin: this compound is not classified as a skin irritant.

-

Eyes: It is not classified as an eye irritant.

Sensitization:

-

This compound is not considered to be a skin sensitizer.

Chronic Toxicity:

-

Some studies have suggested that prolonged or repeated exposure to high concentrations of this compound may have effects on the liver and reproductive system.

Applications

The primary application of this compound is as a plasticizer, particularly for polyvinyl chloride (PVC) and other polymers. Its addition imparts flexibility, especially at low temperatures, and improves the workability of the material. It is also used in synthetic rubbers, nitrocellulose, and ethyl cellulose.

Safety and Handling

Standard laboratory safety practices should be followed when handling this compound. This includes the use of personal protective equipment such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area. In case of fire, use carbon dioxide, dry chemical powder, or foam for extinction.

Disclaimer: This document is intended for informational purposes only and does not constitute professional advice. Users should consult relevant safety data sheets (SDS) and other technical resources before handling or using this compound.

References

A Comprehensive Technical Guide to the Synthesis of Dioctyl Adipate from Adipic Acid and 2-Ethylhexanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of dioctyl adipate (DOA), a widely utilized plasticizer, through the direct esterification of adipic acid and 2-ethylhexanol. The document outlines the fundamental chemical principles, various catalytic systems, detailed experimental protocols, and quantitative data to support process optimization.

Introduction to this compound (DOA) Synthesis

This compound (DOA), also known as bis(2-ethylhexyl) adipate, is a significant organic ester primarily used as a plasticizer to enhance the flexibility and durability of polymers, particularly polyvinyl chloride (PVC).[1][2][3] Its desirable properties, such as excellent low-temperature resistance, good thermal stability, and low volatility, make it invaluable in numerous applications, including food packaging films, automotive components, wire insulation, and medical devices.[2][3]

The most common and industrially significant method for producing DOA is the direct esterification of adipic acid with 2-ethylhexanol. This reaction involves combining the dicarboxylic acid with the branched-chain alcohol in the presence of an acid catalyst to form the corresponding diester and water as a byproduct. The selection of the catalyst and optimization of reaction conditions are critical for achieving high conversion rates, minimizing side reactions, and ensuring a clean, efficient production process.

Reaction Pathway and Mechanism

The synthesis of this compound is a reversible esterification reaction. Adipic acid, a six-carbon dicarboxylic acid, reacts with two molecules of 2-ethylhexanol to yield one molecule of this compound and two molecules of water.

Overall Reaction: HOOC-(CH₂)₄-COOH (Adipic Acid) + 2 CH₃(CH₂)₃CH(C₂H₅)CH₂OH (2-Ethylhexanol) ⇌ C₈H₁₇OOC-(CH₂)₄-COOC₈H₁₇ (this compound) + 2 H₂O (Water)

The reaction is typically catalyzed by an acid, which protonates the carbonyl oxygen of the adipic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl group of the 2-ethylhexanol. The subsequent elimination of water drives the reaction toward the formation of the ester.

Catalytic Systems for DOA Synthesis

A variety of catalysts can be employed to accelerate the esterification reaction. The choice of catalyst impacts reaction rate, yield, and the complexity of post-reaction purification. Traditional methods often use strong mineral acids, but concerns over corrosion and waste have led to the development of alternative catalysts.

| Catalyst Type | Examples | Advantages | Disadvantages | Reference |

| Inorganic Acids | Concentrated Sulfuric Acid | High catalytic activity, low cost. | Equipment corrosion, side reactions, difficult to separate, significant waste generation. | |

| Organic Acids | p-Toluenesulfonic Acid (p-TSA) | High efficiency, less corrosive than sulfuric acid. | Can be difficult to remove completely from the product. | |

| Titanate Esters | Tetrabutyl Titanate, Tetraisobutyl Titanate | High catalytic activity, good product color, low toxicity. | Can be sensitive to water, may require specific reaction conditions. | |

| Solid Superacids | SO₄²⁻/ZrO₂-La₂O₃, SO₄²⁻/Fe₃O₄-ZrO₂ | High esterification rate, reusable, easy to separate from product, environmentally friendly. | Can be more expensive, may require higher temperatures. | |

| Heteropolyacids | Phosphotungstic Acid | Environmentally friendly, high efficiency. | May require a water-carrying agent like toluene. | |

| Other Heterogeneous | SnO-loaded Activated Carbon Fiber | Allows for a cleaner production process without neutralization or washing. | May have specific temperature and reactant ratio requirements. |

Quantitative Data on Synthesis Conditions

The efficiency of DOA synthesis is highly dependent on the reaction parameters. The following tables summarize optimal conditions found in various studies for different catalytic systems.

Table 1: Reaction Conditions and Esterification Rates with Various Catalysts

| Catalyst | Molar Ratio (Alcohol:Acid) | Catalyst Dosage (% of Reactant Mass) | Temperature (°C) | Time (h) | Esterification Rate / Conversion | Reference |

| Tetrabutyl Titanate & p-TSA (3:1) | 1:2.3 - 1:2.5 | 0.8% - 1.2% | 120 - 170 | ~4.5 | >98% (acid value < 2 mg KOH/g) | |

| Magnetic Solid Superacid (SO₄²⁻/Fe₃O₄-ZrO₂) | 3.2:1 | 1.5% | 155 | 2 | 99.4% | |

| Rare Earth Solid Superacid (SO₄²⁻/ZrO₂-La₂O₃) | 2.8:1 | 5% | 130 - 140 | 3 | 97.6% | |

| Phosphotungstic Heteropolyacid | 2.8:1 | 1.2% (of acid mass) | Not specified | 3 | 99.23% | |

| SnO-loaded Activated Carbon Fiber | 3.3:1 | 1.1% | 170 - 175 | 2 | 98.2% |

Detailed Experimental Protocols

This section provides a composite methodology for the synthesis of this compound based on established laboratory and industrial procedures.

5.1. Materials and Equipment

-

Reactants: Adipic Acid (high purity), 2-Ethylhexanol

-

Catalyst: e.g., Tetrabutyl titanate / p-Toluenesulfonic acid composite, or a solid superacid.

-

Neutralizing Agent: 5% Sodium Carbonate (Na₂CO₃) solution.

-

Water-Carrying Agent (optional): Toluene or similar.

-

Equipment:

-

Reaction vessel (e.g., four-neck flask) equipped with a mechanical stirrer, thermometer, nitrogen inlet, and a Dean-Stark trap or similar water separator with a reflux condenser.

-

Heating mantle or oil bath.

-

Vacuum distillation apparatus.

-

Separatory funnel.

-

5.2. Experimental Workflow

5.3. Step-by-Step Procedure

-

Charging the Reactor: Charge the reaction vessel with high-purity adipic acid and 2-ethylhexanol. A molar excess of the alcohol (e.g., a molar ratio of 1:2.3 to 1:2.5 of acid to alcohol) is typically used to drive the reaction equilibrium towards the product.

-

Catalyst Addition: Under continuous stirring and a nitrogen blanket to prevent oxidation, add the chosen catalyst. For a composite titanate/p-TSA system, a dosage of 0.8%–1.2% of the total reactant mass can be used.

-

Initial Esterification and Dehydration: Gradually heat the mixture to 120–130 °C. Maintain this temperature for approximately 1.5 hours. During this stage, the water generated by the reaction will be collected in the water separator. Around 85% of the theoretical water should be removed in this step.

-

High-Temperature Esterification: Increase the reaction temperature to 160–170 °C and continue the reaction for approximately 3 hours, ensuring continuous removal of water.

-

Monitoring Reaction Progress: Periodically take samples from the reaction mixture to measure the acid value (mg of KOH required to neutralize the acid in 1g of sample). The esterification is considered complete when the acid value drops below a target threshold, typically less than 2 mg KOH/g.

-

Post-Treatment and Purification:

-

Cooling: Once the reaction is complete, cool the crude ester product to room temperature.

-

Neutralization: Wash the crude ester twice with a 5% sodium carbonate solution to neutralize and remove any residual acidic catalyst. This is followed by washing with water until the mixture is neutral.

-

Dehydration and Alcohol Removal: The washed ester is then heated under reduced pressure to remove residual water and any excess 2-ethylhexanol.

-

Vacuum Distillation: For high-purity DOA, the final step is vacuum distillation. Collect the fraction that distills at 240–250 °C under a vacuum of 0.095 MPa.

-

Conclusion

The synthesis of this compound from adipic acid and 2-ethylhexanol via direct esterification is a robust and well-established process. The selection of an appropriate catalyst is paramount to achieving high yields and purity while minimizing environmental impact and operational costs. Modern heterogeneous catalysts, such as solid superacids, offer significant advantages over traditional liquid acids by simplifying product purification and allowing for catalyst recycling. By carefully controlling key parameters such as reactant molar ratio, temperature, and reaction time, a highly efficient and clean synthesis of DOA can be achieved to meet the demands of various industries.

References

physical and chemical properties of dioctyl adipate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of dioctyl adipate (DOA). The information is presented to support research, scientific, and drug development applications, with a focus on quantitative data, experimental methodologies, and visual representations of key processes.

Physical Properties of this compound

This compound is a colorless to pale yellow, oily liquid with a faint, slightly greasy odor.[1] It is a widely used plasticizer, particularly for polyvinyl chloride (PVC), due to its ability to impart flexibility at low temperatures.[2][3]

Quantitative Physical Data

The key physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Units | Conditions |

| Molecular Formula | C₂₂H₄₂O₄ | - | - |

| Molar Mass | 370.57 | g/mol | - |

| Melting Point | -67 to -70 | °C | 760 mm Hg |

| Boiling Point | 396 to 417 | °C | 760 mm Hg |

| Density | 0.924 - 0.930 | g/cm³ | @ 20°C |

| Viscosity (Dynamic) | 13 - 15 | mPa·s | @ 20°C |

| Viscosity (Kinematic) | 14.8 | mm²/s | @ 20°C |

| Refractive Index | 1.443 - 1.452 | - | @ 20°C |

| Flash Point | 178 - 199 | °C | Closed Cup |

| Autoignition Temp. | 350 - 377 | °C | - |

| Vapor Pressure | 0.021 | mbar | @ 100°C |

| Vapor Density | 12.8 | - | (Air = 1) |

| Water Solubility | < 0.1 - 0.78 | mg/L | @ 20-22°C |

| Solubility in Org. Solvents | Soluble | - | Ethanol, Ether, Acetone |

Experimental Protocols for Physical Property Determination

The following are detailed methodologies for determining the key physical properties of this compound, based on internationally recognized standards.

1.2.1 Specific Gravity, Refractive Index, and Water Content

The determination of specific gravity, refractive index, and water content for liquid plasticizers like this compound can be performed according to the standard test methods outlined in ASTM D1045 .[1][4]

-

Specific Gravity: This can be determined using a hydrometer, pycnometer, or a digital density meter. For highly viscous samples, displacement methods may be employed. The temperature of the determination is crucial and should be recorded.

-

Refractive Index: An Abbe refractometer is typically used for this measurement. The instrument is calibrated using a standard of known refractive index. A few drops of the this compound sample are placed on the prism, and the refractive index is read from the scale. Temperature control is essential for accurate results.

-

Water Content: The water content is determined using the Karl Fischer titration method, as detailed in ASTM E203 . This method involves the reaction of water with an iodine-sulfur dioxide reagent. The endpoint of the titration can be determined potentiometrically or visually.

1.2.2 Viscosity

The rheological properties of this compound, a non-Newtonian fluid, can be determined using a rotational viscometer according to ASTM D2196 .

-

Apparatus: A rotational viscometer (e.g., Brookfield type) with appropriate spindles.

-

Procedure: A sample of this compound is placed in a container, and the selected spindle is immersed in the liquid. The viscometer is operated at various rotational speeds, and the torque required to rotate the spindle is measured. The apparent viscosity is then calculated from the torque, spindle geometry, and rotational speed.

1.2.3 Boiling Point

The boiling range of this compound can be determined using the distillation method described in ASTM D1078 .

-

Apparatus: A distillation flask, condenser, and a calibrated thermometer.

-

Procedure: A measured volume of the this compound sample is placed in the distillation flask with boiling chips. The sample is heated, and the vapor is passed through the condenser. The temperature at which the first drop of condensate falls from the condenser is recorded as the initial boiling point. The temperature is monitored throughout the distillation, and the range of temperatures over which the liquid distills is recorded.

1.2.4 Melting Point (Solidification Point)

The solidification point of this compound can be determined according to ASTM D1493 .

-

Apparatus: A test tube, a stirrer, and a calibrated thermometer or thermistor.

-

Procedure: The liquid sample is cooled while being stirred. The temperature is recorded at regular intervals. As the substance solidifies, the heat of fusion is released, causing the temperature to remain constant or rise slightly. The highest temperature reached during solidification is recorded as the solidification point.

Chemical Properties of this compound

This compound is a diester of adipic acid and n-octanol. Its chemical behavior is primarily governed by the ester functional groups.

Quantitative Chemical Data

| Property | Value | Units |

| Acid Number | ≤ 0.1 | mg KOH/g |

| Ester Content | ≥ 99.0 | % w/w |

Experimental Protocols for Chemical Property Determination

2.2.1 Acid Number and Ester Content

The acid number and ester content of this compound are determined according to the procedures outlined in ASTM D1045 .

-

Acid Number: A known weight of the this compound sample is dissolved in a suitable solvent (e.g., a mixture of alcohol and acetone). The solution is then titrated with a standardized solution of potassium hydroxide (KOH) using a suitable indicator (e.g., bromothymol blue) to a defined endpoint. The acid number is calculated based on the amount of KOH consumed.

-

Ester Content: The ester content is typically determined by saponification. A weighed sample of this compound is refluxed with a known excess of alcoholic potassium hydroxide. The excess alkali is then back-titrated with a standard acid solution. The ester content is calculated from the amount of alkali consumed in the saponification reaction.

Chemical Reactivity

This compound undergoes typical ester reactions, including hydrolysis and saponification. It is stable under normal conditions but can react with strong oxidizing agents.

-

Hydrolysis: In the presence of an acid catalyst, this compound can be hydrolyzed back to adipic acid and octanol.

-

Saponification: When heated with a strong base, such as sodium hydroxide, this compound undergoes saponification to yield sodium adipate and octanol.

Stability and Decomposition

This compound is thermally stable under normal processing temperatures. However, at elevated temperatures, it can decompose. Thermal decomposition and combustion can release carbon monoxide, carbon dioxide, and other harmful gases.

Synthesis

This compound is commercially produced by the direct esterification of adipic acid with n-octanol. The reaction is typically catalyzed by an acid, such as sulfuric acid or a solid acid catalyst, and water is removed to drive the reaction to completion.

Visualizations

The following diagrams illustrate the synthesis and key chemical reactions of this compound.

Caption: Synthesis of this compound via Esterification.

Caption: Key Chemical Reactions of this compound.

References

An In-depth Technical Guide to Dioctyl Adipate (CAS Number: 123-79-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of dioctyl adipate (DOA), a widely used plasticizer. The information is compiled from various technical and safety data sheets, and scientific literature to support research, development, and safety assessments.

Chemical and Physical Properties

This compound is a colorless to pale yellow, oily liquid.[1] It is an organic compound, specifically a diester of adipic acid and n-octanol.[2] Its primary function is as a plasticizer, enhancing the flexibility and durability of polymers.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C22H42O4 | [4] |

| Molecular Weight | 370.57 g/mol | [4] |

| Appearance | Colorless to pale yellow, oily liquid | |

| Odor | Slight, aromatic | |

| Density | 0.922 - 0.926 g/cm³ at 20 °C | |

| Boiling Point | 417 °C (783 °F) | |

| Melting Point | -67.8 °C | |

| Flash Point | 196 °C (385 °F) | |

| Autoignition Temperature | 377 °C (711 °F) | |

| Vapor Pressure | 0.00000085 mmHg | |

| Viscosity (Kinematic) | 14.8 mm²/s at 20 °C | |

| Viscosity (Dynamic) | 13.7 mPa.s at 20 °C | |

| Solubility in Water | Insoluble | |

| Solubility in Organic Solvents | Soluble in ethanol, ether, acetone, and acetic acid | |

| Partition Coefficient (log Pow) | 8.94 at 25 °C |

Synthesis of this compound

The primary industrial synthesis of this compound involves the direct esterification of adipic acid with octanol in the presence of a catalyst. The reaction is driven to completion by the removal of water, a byproduct.

Experimental Protocol: Synthesis of this compound

This protocol describes a common laboratory-scale synthesis method.

Materials:

-

Adipic acid

-

Octanol

-

Solid superacid resin catalyst

-

Sodium bicarbonate (saturated solution)

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Four-neck round-bottom flask equipped with a mechanical stirrer, thermometer, Dean-Stark trap with a reflux condenser.

Procedure:

-

Reaction Setup: In a four-neck flask, combine adipic acid and an excess of octanol.

-

Catalyst Addition: Add the solid superacid resin catalyst to the mixture.

-

Esterification: Heat the mixture with stirring. The reaction temperature is typically maintained to allow for the azeotropic removal of water via the Dean-Stark trap. The reaction is monitored until the theoretical amount of water is collected.

-

Catalyst Removal: After the reaction is complete, cool the mixture and separate the catalyst by filtration.

-

Work-up: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by brine to remove residual salts.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter to remove the drying agent. The excess octanol and any other volatile impurities are removed by vacuum distillation to yield the purified this compound.

Visualization of Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Toxicological Data

This compound generally exhibits low acute toxicity. The following table summarizes key toxicological endpoints.

Table 2: Toxicological Data for this compound

| Endpoint | Species | Route | Value | Reference |

| Acute Oral Toxicity (LD50) | Rat | Oral | >2000 mg/kg | |

| Acute Dermal Toxicity (LD50) | Rabbit | Dermal | 20 ml/kg | |

| Skin Irritation | Rabbit | Dermal | Mild to moderate irritant | |

| Eye Irritation | Rabbit | Ocular | Minimally irritating |

Experimental Protocols for Toxicological Assessment

Detailed experimental protocols for toxicological assessments are outlined in internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

-

Acute Oral Toxicity: The assessment is typically conducted following the principles of OECD Test Guideline 423 (Acute Toxic Class Method) . This method involves a stepwise procedure with the use of a limited number of animals. A starting dose is administered to a group of fasted animals, and the outcome determines the subsequent dose for the next group. Observations include mortality, clinical signs of toxicity, and body weight changes over a 14-day period. A necropsy of all animals is performed at the end of the study.

-

Skin Irritation: The potential for skin irritation is evaluated based on methods described in OECD Test Guideline 404 (Acute Dermal Irritation/Corrosion) . The test substance is applied to the shaved skin of an animal (typically a rabbit) under a semi-occlusive patch for a defined period. The skin is then observed for signs of erythema (redness) and edema (swelling) at specified intervals.

Biological Effects and Potential Signaling Pathways

Studies have indicated that this compound can influence lipid metabolism. Research in rats has shown that dietary administration of DOA can inhibit hepatic cholesterolgenesis (the synthesis of cholesterol in the liver) and alter the pattern of phospholipid synthesis. While the precise molecular signaling pathways have not been fully elucidated for this compound, related non-phthalate plasticizers have been shown to interact with the peroxisome proliferator-activated receptor γ (PPARγ) signaling pathway, which is a key regulator of lipid metabolism. It is plausible that this compound may exert its effects through similar mechanisms.

Conceptual Diagram of Biological Effects on Lipid Metabolism

Caption: Conceptual overview of DOA's effects on lipid metabolism.

References

solubility of dioctyl adipate in organic solvents

An In-depth Technical Guide to the Solubility of Dioctyl Adipate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (DOA), a diester of adipic acid and n-octanol, is a versatile and widely utilized compound, primarily known for its application as a plasticizer. Its principal role is to enhance the flexibility, durability, and workability of polymeric materials, most notably polyvinyl chloride (PVC). Beyond its use in plastics, DOA's properties make it a relevant compound in various industrial and research applications, including as a solvent and a component in lubricants.[1][2][3] For researchers, scientists, and professionals in drug development, a thorough understanding of DOA's solubility in different organic solvents is crucial for formulation development, purification processes, and toxicological studies.

This technical guide provides a comprehensive overview of the . It aims to be a core resource by presenting available qualitative solubility data, and in light of the limited publicly available quantitative data, this guide offers a detailed experimental protocol for determining the solubility of DOA in a laboratory setting.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility characteristics.

| Property | Value | Reference(s) |

| Chemical Name | Dioctyl hexanedioate | [4] |

| Synonyms | DOA, Di-n-octyl adipate | [5] |

| CAS Number | 123-79-5 | |

| Molecular Formula | C22H42O4 | |

| Molecular Weight | 370.57 g/mol | |

| Appearance | Colorless oily liquid | |

| Boiling Point | 214 °C | |

| Melting Point | -55 °C | |

| Flash Point | 196 °C | |

| Density | 0.922 - 0.9861 g/cm³ at 20°C |

Solubility Profile of this compound

The solubility of this compound is dictated by its chemical structure, which features a long, nonpolar hydrocarbon backbone and two polar ester groups. This dual nature governs its interaction with various solvents.

Qualitative Solubility Data

| Solvent Class | Solvent | Solubility | Reference(s) |

| Alcohols | Ethanol | Soluble | |

| Methanol | Soluble | ||

| Butanol | Soluble | ||

| Ketones | Acetone | Soluble | |

| Ethers | Diethyl Ether | Soluble | |

| Esters | Ethyl Acetate | Soluble | |

| Hydrocarbons | Benzene | Soluble | |

| Toluene | Soluble | ||

| Mineral Oil | Soluble | ||

| Chlorinated Solvents | Chloroform | Soluble | |

| Trichloromethane | Soluble | ||

| Acids | Acetic Acid | Soluble | |

| Glycols | Propylene Glycol | Insoluble | |

| Glycerin | Insoluble / Very Slightly Soluble | ||

| Aqueous | Water | Insoluble |

Note on Quantitative Data

Extensive searches of scientific databases and chemical handbooks did not yield a comprehensive set of publicly available quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound in the aforementioned organic solvents. This highlights a knowledge gap in the public domain. For applications requiring precise solubility values, experimental determination is necessary. The following section provides a detailed protocol for this purpose.

Experimental Protocol for Determining the Solubility of this compound

The isothermal saturation method is a reliable and widely used technique for determining the equilibrium solubility of a compound in a solvent at a specific temperature. This section provides a detailed protocol for determining the solubility of this compound in an organic solvent of interest.

Materials and Apparatus

-

This compound (DOA): High purity grade (>99%)

-

Solvent: Analytical or HPLC grade solvent of interest

-

Apparatus:

-

Thermostatic shaker bath or magnetic stirrer with a temperature-controlled plate

-

Glass vials or flasks with airtight seals (e.g., screw caps with PTFE septa)

-

Analytical balance (readable to at least 0.1 mg)

-

Syringes and syringe filters (solvent-compatible, e.g., PTFE, 0.22 µm pore size)

-

Volumetric flasks and pipettes

-

Analytical instrument for concentration determination (e.g., Gas Chromatograph with Flame Ionization Detector (GC-FID), High-Performance Liquid Chromatograph with UV or RI detector (HPLC-UV/RI), or a calibrated refractometer)

-

Experimental Workflow

Step-by-Step Procedure

-

Preparation of Saturated Solution:

-

Accurately weigh a known volume or mass of the chosen organic solvent into several glass vials.

-

Add an excess amount of this compound to each vial to ensure that a saturated solution is formed and some undissolved DOA remains. The presence of excess solid/liquid DOA is crucial for reaching equilibrium.

-

Securely seal the vials.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker bath or on a temperature-controlled magnetic stirrer set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period to reach equilibrium. This may take several hours to days, depending on the solvent and temperature. It is recommended to run preliminary experiments to determine the time required to reach a plateau in concentration. A minimum of 24-48 hours is a good starting point.

-

-

Sampling:

-

Once equilibrium is reached, stop the agitation and allow the vials to stand undisturbed at the constant temperature for several hours to allow the undissolved DOA to settle.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately attach a syringe filter to the syringe and filter the aliquot into a clean, pre-weighed vial. This step is critical to remove any undissolved microparticles.

-

-

Gravimetric Analysis (for non-volatile solvents):

-

Accurately weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of DOA until a constant weight is achieved.

-

Weigh the vial with the remaining DOA. The mass of the dissolved DOA can be calculated by the difference in weights. The mass of the solvent is the difference between the weight of the solution and the weight of the dissolved DOA.

-

Express the solubility as g of DOA per 100 g of solvent.

-

-

Instrumental Analysis (for volatile solvents):

-

Accurately weigh the collected filtered aliquot.

-

Dilute the aliquot with a known volume of the pure solvent in a volumetric flask to bring the concentration into the linear range of the analytical instrument.

-

Analyze the diluted sample using a pre-calibrated analytical method (e.g., GC-FID or HPLC).

-

Determine the concentration of DOA in the diluted sample from the calibration curve.

-

Back-calculate the original concentration in the saturated solution, accounting for the dilution factor and the density of the solvent to express the solubility in desired units (e.g., g/100 mL or g/100 g).

-

Preparation of Calibration Standards for Instrumental Analysis

-

Prepare a series of standard solutions of DOA in the solvent of interest with accurately known concentrations.

-

The concentration range should bracket the expected concentration of the diluted saturated solution.

-

Analyze these standards using the chosen analytical method to generate a calibration curve (e.g., peak area versus concentration).

Conclusion

This compound exhibits broad solubility in a variety of common organic solvents, a characteristic that underpins its utility in numerous industrial and research settings. While qualitative solubility is well-documented, a notable scarcity of publicly available quantitative data exists. This technical guide consolidates the available qualitative information and provides a detailed, practical experimental protocol for the quantitative determination of DOA solubility via the isothermal saturation method. By following the outlined procedures, researchers, scientists, and drug development professionals can generate the precise solubility data required for their specific applications, thereby enabling more accurate formulation design, process optimization, and scientific investigation. The provided workflow and protocol serve as a valuable resource for bridging the current data gap in the scientific literature.

References

An In-depth Technical Guide to the Thermal Stability and Degradation of Dioctyl Adipate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dioctyl adipate (DOA), a widely utilized plasticizer, is integral to the formulation of various polymeric materials, including those with applications in the pharmaceutical and medical device industries. A thorough understanding of its thermal stability and degradation profile is paramount for ensuring product integrity, performance, and safety. This technical guide provides a comprehensive overview of the thermal behavior of this compound, detailing its decomposition under both oxidative and inert atmospheres. It includes quantitative data from thermogravimetric analysis (TGA), insights into degradation products and mechanisms, and detailed experimental protocols for the key analytical techniques employed in these assessments.

Introduction

This compound (DOA), with the chemical formula C₂₂H₄₂O₄, is a diester of adipic acid and n-octanol. It is a colorless, oily liquid known for imparting flexibility and softness to polymers, particularly polyvinyl chloride (PVC).[1] Its applications extend to food packaging, medical tubing, and various other consumer and industrial products. The thermal stability of DOA is a critical parameter, as its degradation can lead to a loss of desired material properties and the potential release of harmful byproducts. This guide will explore the thermal decomposition of DOA under different atmospheric conditions, providing essential data and methodologies for researchers and professionals in relevant fields.

Thermal Stability Assessment

The thermal stability of this compound is typically evaluated using thermogravimetric analysis (TGA). This technique measures the change in mass of a sample as a function of temperature in a controlled atmosphere.

Thermogravimetric Analysis (TGA) Data

While specific TGA data for pure this compound is not extensively published in readily available literature, a general thermal decomposition temperature of around 400°C has been reported.[2] The decomposition profile can be influenced by factors such as the heating rate and the surrounding atmosphere (inert or oxidative).

For comparative purposes, the thermal properties of other adipate plasticizers have been studied. For instance, TGA data for Decyl Butoxyethyl Adipate and Decyl Phenoxyethyl Adipate show onset of decomposition at 221°C and 215°C, respectively, in an inert atmosphere.[3]

Table 1: Summary of Thermal Decomposition Data for Adipate Plasticizers

| Parameter | This compound (DOA) | Decyl Butoxyethyl Adipate | Decyl Phenoxyethyl Adipate |

| Onset of Decomposition (°C) | ~400 (General Value)[2] | 221[3] | 215 |

| Atmosphere | Not Specified | Inert (Nitrogen) | Inert (Nitrogen) |

Note: The data for DOA is a general literature value and may vary based on experimental conditions. The data for other adipates is provided for comparative context.

Degradation Mechanisms and Products

The degradation of this compound proceeds through different mechanisms depending on the presence or absence of oxygen.

Thermal-Oxidative Degradation

In the presence of oxygen, the degradation of DOA is an oxidative process. A study involving the oxidation of DOA at 200°C for 30 hours identified several degradation products through gas chromatography-mass spectrometry (GC-MS). The primary degradation products include:

-

Low molecular weight carboxylic acids

-

Monoesters

-

Diesters

The formation of these products leads to a significant increase in the total acid number (TAN) of the material. The proposed mechanism involves the formation of hydroperoxides, which then decompose to form a variety of smaller, oxygenated molecules.

Table 2: Major Products of Thermal-Oxidative Degradation of this compound at 200°C

| Product Class | Examples |

| Carboxylic Acids | Adipic acid, Octanoic acid, smaller chain acids |

| Monoesters | Monooctyl adipate |

| Diesters | Smaller chain diesters |

Pyrolytic Degradation (Inert Atmosphere)

Under an inert atmosphere (pyrolysis), the degradation of aliphatic esters like this compound is believed to proceed primarily through a non-radical, intramolecular elimination reaction involving a six-membered cyclic transition state (β-elimination). This mechanism results in the formation of an alkene and a carboxylic acid.

While specific pyrolysis product data for pure DOA is limited in the available literature, the general mechanism for aliphatic esters suggests the following primary decomposition pathway:

-

This compound → 1-Octene + Monooctyl Adipate

-

Monooctyl Adipate → 1-Octene + Adipic Acid

Further decomposition of adipic acid can lead to the formation of cyclopentanone, carbon dioxide, and water at higher temperatures.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible data on the thermal stability and degradation of this compound.

Thermogravimetric Analysis (TGA)

The following protocol is a general guideline based on ASTM E1131 and ISO 11358 standards for conducting TGA on liquid samples like this compound.

Objective: To determine the thermal stability and decomposition profile of this compound.

Apparatus:

-

Thermogravimetric analyzer with a high-precision balance.

-

Sample pans (e.g., platinum, aluminum, or ceramic).

-

Gas flow controllers for inert (e.g., nitrogen, argon) and reactive (e.g., air, oxygen) gases.

Procedure:

-

Instrument Calibration: Calibrate the TGA for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Place a small, accurately weighed sample of this compound (typically 5-10 mg) into a tared sample pan.

-

Experimental Conditions:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with the desired gas (e.g., nitrogen for pyrolysis or air for oxidative degradation) at a controlled flow rate (e.g., 20-50 mL/min).

-

Equilibrate the sample at a starting temperature (e.g., 30°C).

-

Heat the sample at a constant rate (e.g., 10°C/min or 20°C/min) to a final temperature (e.g., 600°C).

-

-

Data Collection: Record the sample mass as a function of temperature.

-

Data Analysis:

-

Plot the percentage of initial mass versus temperature to obtain the TGA curve.

-

Determine the onset temperature of decomposition (Tonset), which is the temperature at which significant mass loss begins. This can be determined by the intersection of the baseline tangent with the tangent of the steepest mass loss.

-

Determine the temperature of maximum decomposition rate (Tmax) from the peak of the derivative of the TGA curve (DTG curve).

-

Quantify the mass loss at different temperature intervals.

-

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

This protocol outlines the general procedure for analyzing the degradation products of this compound under inert conditions.

Objective: To identify the volatile and semi-volatile products of the thermal decomposition of this compound.

Apparatus:

-

Pyrolyzer unit capable of rapid and precise heating.

-

Gas chromatograph (GC) with a suitable capillary column (e.g., non-polar or medium-polarity).

-

Mass spectrometer (MS) detector.

-

Helium or other inert carrier gas.

Procedure:

-

Sample Preparation: A small amount of this compound (typically in the microgram range) is placed in a pyrolysis sample holder (e.g., a quartz tube or a metal ribbon).

-

Pyrolysis: The sample holder is rapidly heated in the pyrolyzer to a specific temperature (e.g., 400-600°C) in an inert atmosphere (helium). The volatile degradation products are swept into the GC injection port.

-

Gas Chromatography: The degradation products are separated based on their boiling points and interactions with the stationary phase of the GC column. A typical temperature program for the GC oven might be:

-

Initial temperature: 40-50°C, hold for 2-5 minutes.

-

Ramp at 10-20°C/min to a final temperature of 280-300°C.

-

Hold at the final temperature for 5-10 minutes.

-

-

Mass Spectrometry: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The mass-to-charge ratio of the fragments is detected, generating a mass spectrum for each component.

-

Data Analysis: The individual components are identified by comparing their mass spectra to a reference library (e.g., NIST/Wiley).

Signaling Pathways and Logical Relationships

The degradation of this compound can be conceptualized as a series of interconnected pathways.

Conclusion

The thermal stability and degradation of this compound are critical considerations for its application in various industries. Under oxidative conditions, DOA degrades at lower temperatures to form a mixture of smaller oxygenated compounds. In an inert atmosphere, it is more stable, with decomposition occurring at higher temperatures primarily through a β-elimination mechanism to yield alkenes and carboxylic acids. The use of standardized analytical techniques such as TGA and Py-GC-MS is essential for accurately characterizing the thermal behavior of DOA and ensuring the quality and safety of products in which it is used. This guide provides a foundational understanding and practical methodologies for researchers and professionals working with this important plasticizer.

References

dioctyl adipate mechanism of action as a plasticizer

An In-depth Technical Guide on the Core Mechanism of Action of Dioctyl Adipate as a Plasticizer

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (DOA), a widely utilized plasticizer, plays a crucial role in enhancing the flexibility and processability of various polymers, most notably polyvinyl chloride (PVC). Its efficacy stems from its ability to intercalate between polymer chains, thereby disrupting intermolecular forces and increasing the free volume of the system. This guide delves into the fundamental mechanisms underpinning the action of DOA as a plasticizer, exploring the established theories of plasticization, the specific molecular interactions with polymer matrices, and the resultant changes in material properties. Quantitative data from key experimental evaluations are presented, alongside detailed protocols for these analyses. Furthermore, signaling pathways and experimental workflows are visualized through diagrams to provide a comprehensive understanding for researchers, scientists, and professionals in drug development who utilize plasticized polymers in their applications.

Introduction to Plasticization

Plasticizers are additives that, when incorporated into a material, increase its plasticity or fluidity. The primary functions of a plasticizer include lowering the rigidity, increasing the elongation at break, and reducing the glass transition temperature (Tg) of the polymer. DOA is a common plasticizer valued for its excellent low-temperature performance and good heat stability.[1][2]

Core Theories of Plasticization

The mechanism of action of plasticizers like this compound can be explained by three primary theories: the Lubricity Theory, the Gel Theory, and the Free Volume Theory.

Lubricity Theory

The Lubricity Theory posits that the rigidity of a polymer arises from intermolecular friction between its chains.[3] When a plasticizer such as DOA is introduced, its molecules penetrate the polymer matrix and act as a lubricant, shielding the polymer chains from one another. This reduces the intermolecular forces, allowing the chains to slide past each other more easily, which results in increased flexibility.

Gel Theory

The Gel Theory extends the Lubricity Theory by proposing that plasticizers break the polymer-polymer attachments in a three-dimensional network. According to this theory, the plasticized polymer exists in an intermediate state between a solid and a liquid, held together by a weak 3D network of secondary bonding forces between the plasticizer and the polymer. These weak forces can be overcome by external stress, allowing for flexion and elongation.

Free Volume Theory

The Free Volume Theory is a more comprehensive model that incorporates aspects of both the Lubricity and Gel theories. It is based on the concept of "free volume," which is the space within a polymer that is not occupied by the polymer chains themselves. The movement and flexibility of polymer chains are dependent on this available free volume. Plasticizers like DOA, being smaller molecules, increase the free volume of the system. This additional space facilitates the movement of polymer chains, leading to a decrease in the glass transition temperature and an increase in flexibility.

Molecular Interaction of this compound with PVC

The effectiveness of DOA as a plasticizer for PVC is rooted in its molecular structure and its interaction with the PVC polymer chains. The compatibility between a plasticizer and a polymer can be predicted by their solubility parameters. The Hansen Solubility Parameters (HSP) for DOA are:

-

δD (Dispersion): 16.7 MPa¹/²

-

δP (Polar): 2.0 MPa¹/²

-

δH (Hydrogen Bonding): 5.1 MPa¹/²

The ester groups in the DOA molecule are polar and can form dipole-dipole interactions with the polar C-Cl bonds in the PVC chain. These interactions help to solvate the polymer chains, reducing the strong polymer-polymer interactions. Molecular dynamics simulations have been employed to study these interactions and predict the compatibility and plasticizing effect of various plasticizers with PVC.

Quantitative Analysis of DOA Plasticization Effects

The addition of DOA to a polymer matrix, such as PVC, leads to measurable changes in its mechanical and thermal properties.

Table 1: Effect of Plasticizer Concentration on the Mechanical Properties of PVC

| Plasticizer Content (phr) | Tensile Strength (MPa) | Elongation at Break (%) | Hardness (Shore A) |

| 0 | >50 | <10 | >95 |

| 20 | ~25 | ~200 | ~90 |

| 40 | ~18 | ~350 | ~85 |

| 60 | ~14 | ~400 | ~80 |

Note: The values presented are approximate and can vary based on the specific grade of PVC and other additives present in the formulation.

Table 2: Glass Transition Temperature (Tg) of PVC with Different Plasticizers

| Plasticizer | Concentration (phr) | Tg (°C) |

| None | 0 | ~85 |

| DOA | 40 | ~-15 |

| DOP | 40 | ~-10 |

Note: DOA is known for imparting excellent low-temperature flexibility, which is reflected in a lower Tg compared to some other general-purpose plasticizers like DOP.

Experimental Protocols

Differential Scanning Calorimetry (DSC)

DSC is used to determine the glass transition temperature (Tg) of the plasticized polymer.

-

Sample Preparation: A small disk (5-10 mg) is cut from the plasticized PVC sheet.

-

Instrument: DSC instrument (e.g., DSC821e).

-

Pan: Aluminum standard 40 µl pan with a pierced lid.

-

Heating Rate: A heating rate of 10 K/min is commonly used.

-

Temperature Program: The sample is heated from a low temperature (e.g., -50 °C) to a temperature above the expected Tg (e.g., 120 °C).

-

Atmosphere: The analysis is conducted under a nitrogen atmosphere with a flow rate of 50 cm³/min.

-

Analysis: The Tg is determined as the midpoint of the step change in the heat flow curve.

Dynamic Mechanical Analysis (DMA)

DMA provides information on the viscoelastic properties of the material, including the storage modulus (E'), loss modulus (E''), and tan delta, which can also be used to determine the Tg.

-

Sample Preparation: A rectangular sample of defined dimensions is cut from the plasticized PVC sheet.

-

Instrument: DMA instrument (e.g., TA Instruments DMA Q800).

-

Mode: Typically, a tensile or three-point bending mode is used.

-

Frequency: A frequency of 1 Hz is common for such analyses.

-

Temperature Program: The sample is heated through a temperature range that encompasses the glass transition (e.g., -50 °C to 100 °C) at a controlled rate, for instance, 3 °C/min.

-

Analysis: The Tg is often taken as the peak of the tan delta curve. The storage modulus provides insight into the stiffness of the material as a function of temperature.

Visualizations

Diagram 1: Theoretical Mechanisms of Plasticization

Caption: Core theories explaining the mechanism of plasticization.

Diagram 2: Experimental Workflow for Plasticizer Evaluation

Caption: Workflow for evaluating the effects of a plasticizer.

Diagram 3: Molecular Interaction of DOA with PVC Chains

Caption: DOA interaction with PVC chains.

Conclusion

This compound functions as an effective plasticizer primarily by increasing the free volume within the polymer matrix, a mechanism that is complemented by the principles of lubricity and gel formation. Its molecular structure allows for favorable interactions with polar polymers like PVC, leading to a significant reduction in the glass transition temperature and a marked improvement in flexibility, particularly at low temperatures. The quantitative effects of DOA on a polymer's properties can be reliably characterized using standard thermal and mechanical analysis techniques. A thorough understanding of these mechanisms and evaluation methods is essential for the rational design and application of plasticized polymeric materials in sensitive fields such as drug delivery and medical devices.

References

In-Depth Technical Guide to the Toxicological Profile of Dioctyl Adipate for Laboratory Use

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the toxicological profile of dioctyl adipate (DOA), a common plasticizer, for use in a laboratory setting. The information is compiled from various safety data sheets, toxicological studies, and regulatory guidelines to ensure a thorough understanding of its potential hazards and handling requirements.

Chemical and Physical Properties

This compound (CAS No: 123-79-5), also known as bis(2-ethylhexyl) adipate (DEHA), is a colorless to pale yellow, oily liquid with a slight aromatic odor.[1][2] It is primarily used as a plasticizer to impart flexibility to vinyl plastics.[1] It is insoluble in water but soluble in most organic solvents.[2]

Toxicological Data Summary

The following tables summarize the key quantitative toxicological data for this compound.

Table 1: Acute Toxicity Data

| Test | Species | Route | Value | Reference |

| LD50 | Rat | Oral | 9100 - 14800 mg/kg | [3] |

| LD50 | Mouse | Oral | 15000 mg/kg | |

| LD50 | Rabbit | Dermal | >8660 mg/kg | |

| LC50 | Rat | Inhalation | >5.7 mg/L (4h) |

Table 2: Subchronic Oral Toxicity

| Study Type | Species | Dose Levels (mg/kg/day) | NOAEL | Key Findings | Reference |

| 28-Day Repeated Dose | Sprague-Dawley Rat | 0, 40, 200, 1000 | 40 mg/kg/day | Disturbance of the estrous cycle and increased ovarian follicle atresia at 1000 mg/kg/day. |

Table 3: Chronic Toxicity and Carcinogenicity

| Study Type | Species | Dose Levels (ppm in diet) | Findings | Reference |

| 103-Week Bioassay | F344 Rat | 12,000, 25,000 | Not carcinogenic in male or female rats. | |

| 103-Week Bioassay | B6C3F1 Mice | 12,000, 25,000 | Increased incidence of hepatocellular carcinomas in female mice. Probable carcinogen in male mice, causing hepatocellular adenomas. |

Table 4: Genotoxicity

| Assay Type | System | Metabolic Activation | Result | Reference |

| Ames Test | S. typhimurium | With and without | Negative | |

| Chromosomal Aberration | Mammalian Cells | With and without | Negative | |

| In vivo studies | Mammals | N/A | Not mutagenic |

Experimental Protocols

Detailed methodologies for key toxicological assessments are outlined below.

Acute Oral Toxicity (Based on OECD Guideline 401)

The acute oral toxicity of this compound is determined by administering the substance in graduated doses to groups of fasted experimental animals (typically rats).

-

Test Animals: Healthy young adult rats of a single sex (or both if specified).

-

Housing: Housed in a controlled environment with a 12-hour light/dark cycle, a temperature of 22°C (± 3°), and relative humidity of 30-70%.

-

Procedure:

-

Animals are fasted overnight prior to dosing.

-

The test substance is administered orally in a single dose via gavage.

-

Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

-

A necropsy is performed on all animals at the end of the observation period or at the time of death.

-

-

Endpoint: The LD50 (median lethal dose) is calculated, which is the statistically derived single dose that is expected to cause death in 50% of the animals.

Subchronic Oral Toxicity (Based on OECD Guideline 407)

A 28-day repeated-dose oral toxicity study was conducted to evaluate the subacute effects of this compound.

-

Test Animals: Sprague-Dawley rats.

-

Administration: The test substance was administered daily by oral gavage for at least 28 days at doses of 0, 40, 200, and 1000 mg/kg/day.

-

Observations:

-

Daily clinical observations for signs of toxicity.

-

Weekly measurement of body weight and food consumption.

-

Hematology and clinical biochemistry analyses at the end of the study.

-

Gross necropsy and histopathological examination of major organs.

-

-

Endpoint: The No-Observed-Adverse-Effect Level (NOAEL) is determined, which is the highest dose at which no statistically or biologically significant adverse effects are observed.

Carcinogenicity Bioassay (Based on NTP Technical Report Series)

Long-term carcinogenicity bioassays were conducted by the National Toxicology Program (NTP).

-

Test Animals: Groups of 50 male and 50 female F344 rats and B6C3F1 mice.

-

Administration: this compound was administered in the diet at concentrations of 12,000 or 25,000 ppm for 103 weeks.

-

Observations:

-

Regular observation for clinical signs and palpable masses.

-

Monitoring of body weight throughout the study.

-

Complete histopathological examination of all animals at the end of the study (104-107 weeks).

-

-

Endpoint: The incidence of tumors in the dosed groups is compared to that in the control groups to determine the carcinogenic potential.

Genotoxicity Assays

A battery of tests is used to assess the potential of a substance to cause genetic damage.

-